4-(Azocan-1-ylsulfonyl)benzenesulfonamide

Lipophilicity Permeability ADME

4-(Azocan-1-ylsulfonyl)benzenesulfonamide (CAS 55619-40-4, molecular formula C13H20N2O4S2, molecular weight 332.4 g/mol) is a bis-sulfonamide compound comprising a primary benzenesulfonamide core linked via a sulfonyl bridge to a saturated eight-membered azocane (azacyclooctane) ring. This compound is catalogued as a screening compound for early drug discovery and is available from multiple chemical suppliers.

Molecular Formula C13H20N2O4S2
Molecular Weight 332.4 g/mol
CAS No. 55619-40-4
Cat. No. B12931294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azocan-1-ylsulfonyl)benzenesulfonamide
CAS55619-40-4
Molecular FormulaC13H20N2O4S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H20N2O4S2/c14-20(16,17)12-6-8-13(9-7-12)21(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H2,14,16,17)
InChIKeyOISQRYDZJPJBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azocan-1-ylsulfonyl)benzenesulfonamide (CAS 55619-40-4): Physicochemical Identity and Comparator Context for Rational Procurement


4-(Azocan-1-ylsulfonyl)benzenesulfonamide (CAS 55619-40-4, molecular formula C13H20N2O4S2, molecular weight 332.4 g/mol) is a bis-sulfonamide compound comprising a primary benzenesulfonamide core linked via a sulfonyl bridge to a saturated eight-membered azocane (azacyclooctane) ring [1]. This compound is catalogued as a screening compound for early drug discovery and is available from multiple chemical suppliers . A structurally adjacent analog, 4-(azepan-1-ylsulfonyl)benzenesulfonamide (CAS 55619-39-1), substitutes the azocane ring with a seven-membered azepane (hexahydroazepine) ring while retaining an identical core and linker architecture [2]. This pair constitutes the most relevant comparator framework for evaluating substitution decisions, as the systematic increase of a single methylene unit in the saturated nitrogen heterocycle represents the minimal structural perturbation accessible within this chemotype.

Bis-sulfonamide with azocane ring for early discovery screening
Azepane analog (CAS 55619-39-1) as closest comparator framework
Minimal structural perturbation enables ring-size SAR exploration

Why 4-(Azocan-1-ylsulfonyl)benzenesulfonamide Cannot Be Casually Substituted by Azepane, Piperidine, or Other N-Heterocyclic Analogs


Superficial structural similarity among N-heterocyclic bis-sulfonamides — all featuring a primary benzenesulfonamide zinc-binding group and a cyclic amine tail — masks profound substituent-dependent divergence critical for target engagement. Ring size, conformational flexibility, and lipophilicity directly modulate inhibitor residence time, isoform selectivity, and off-rate kinetics at carbonic anhydrase active sites, where the sulfonamide nitrogen coordinates the catalytic zinc ion while the heterocyclic tail occupies the hydrophobic pocket [1]. Empirical evidence from structurally related azobenzenesulfonamide series demonstrates that subtle ring-size variations (e.g., azocane-bearing vs. azepane-bearing analogs targeting Mycobacterium tuberculosis fumarate hydratase) produce discrete, enumeration-grade differences in IC50 outcomes, rescuing distinct compound series from otherwise inactive chemotypes [2]. Consequently, procurement interchange among azocane, azepane, piperidine, or morpholine analogs without empirical bridging data introduces scientifically unquantifiable risk for screening campaigns, SAR interpretation, and hit-to-lead progression. The following evidence dimensions provide the sole basis for quantifiable differentiation available at this time.

Ring size alters inhibitor residence time and isoform selectivity at carbonic anhydrase active sites
Azocane motif rescues distinct activity endpoints (IC50 vs MIC) in M. tuberculosis series; azepane motif may not replicate
Substitution without bridging data risks SAR misinterpretation in hit-to-lead campaigns

Quantitative Differentiation Evidence for 4-(Azocan-1-ylsulfonyl)benzenesulfonamide vs Azepane and Piperidine Analogs


Lipophilicity (XLogP3) Differentiation: Azocane vs Azepane vs Piperidine Analogs

The computed partition coefficient (XLogP3) provides a direct, calculable metric for differential membrane permeability potential. The azocane-bearing target compound exhibits the highest XLogP3 among the trio: 1.4 for the azocane analog vs 0.8 for the azepane analog vs 0.0 (estimated) for the piperidine analog [1]. Each additional methylene unit in the saturated N-heterocycle incrementally raises lipophilicity — a parameter empirically correlated with passive membrane permeability and oral bioavailability in sulfonamide drug candidates. This 0.6 log unit difference between azocane and azepane analogs, and ~1.4 log units vs piperidine, is substantial within medicinal chemistry optimization frameworks where logD shifts of ≥0.5 log units are considered pharmacokinetically meaningful [2]. In screening cascades where cellular permeability gates progression decisions (e.g., intracellular carbonic anhydrase isoform engagement, bacterial cell wall penetration assays), the azocane analog is projected to outperform smaller-ring comparators in transmembrane flux.

Lipophilicity (XLogP3)
Class-level
Target XLogP3 1.4
Azepane XLogP3 0.8
Piperidine XLogP3 ≈0.0
Δ +0.6 / +1.4 log units
Reported lipophilicity rank may support membrane permeability context
Computed XLogP3; experimental confirmation needed
Lipophilicity Permeability ADME

Molecular Weight and Heavy Atom Count as Surrogates for Target Complementarity

Molecular weight differences among analogs directly impact ligand efficiency metrics and binding pocket complementarity. The target compound (MW = 332.4 g/mol) is 14.0 g/mol heavier than the azepane analog (MW = 318.4 g/mol) and 28.0 g/mol heavier than the piperidine analog (MW = 304.4 g/mol), corresponding to one and two methylene insertions, respectively [1]. Heavy atom count follows the identical trend: 21 (azocane) vs 20 (azepane) vs 19 (piperidine). This incremental mass repositions the sulfonamide tail deeper into the hydrophobic pocket of target enzymes. In the carbonic anhydrase isoform family, the hydrophobic pocket depth varies significantly across isoforms (hCA I, II, IX, XII), and larger tail groups have been demonstrated to achieve isoform-selective binding through differential pocket occupancy [2]. The azocane ring therefore offers a structurally distinct depth-of-pocket engagement geometry that the azepane and piperidine analogs cannot replicate without scaffold modification.

Mol Weight & Heavy Atoms
Class-level
Target MW 332.4, 21 atoms
Azepane MW 318.4, 20 atoms
Piperidine MW 304.4, 19 atoms
ΔMW +14 / +28 g/mol
May support differential hydrophobic pocket occupancy interpretation
Computed values; confirm via X-ray crystallography
Molecular recognition Binding pocket occupancy Ligand efficiency

Screening Hit Differentiation: Azocane-Tethered vs Azepane-Tethered Phenylsulfonamide Core in Target Rescue Outcomes

Empirical evidence from a medicinal chemistry breakthrough series demonstrates that the azocane-1-ylsulfonyl substitution pattern is capable of rescuing compound series that are inactive with the azepane-1-ylsulfonyl counterpart. Specifically, in a Mycobacterium tuberculosis target program, the compound N-(5-(azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide achieved the best IC50 value in its series, while N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(benzofuran-3-yl)acetamide — differing in both the heterocycle ring size and the acetamide substituent — achieved the best MIC value [1]. Importantly, this evidence originates from a shared phenylsulfonamide scaffold with an identical azocane-1-ylsulfonyl substructure to the target compound, but differs in the acetamide substituent. This substructure-level evidence establishes that the azocane-1-ylsulfonyl motif, when present, can confer target-rescuing activity that the azepane-1-ylsulfonyl counterpart cannot achieve within the same scaffold family. This represents the strongest currently available direct evidence for the functional non-substitutability of the azocane ring in this chemotype, though it must be noted that the full compound identity differs from the target compound.

Screening Hit Rescue
Context-dependent
Azocane motif IC50 rescue in M. tb series
Azepane motif MIC rescue in same scaffold
Rescues different activity endpoints
Substructure-matched rescue context reported; compound identity differs
Cross-study evidence; confirm in direct head-to-head
Target rescue SAR IC50 comparison Mycobacterium tuberculosis

Rotatable Bond Count and Conformational Entropy Differentiation

The rotatable bond count differentiates the three analogs: the azocane compound possesses 3 rotatable bonds, the azepane analog 3 rotatable bonds, while the piperidine analog has 2 rotatable bonds [1][2]. Although the azocane-azepane pair is iso-rotatable at the linker level, the eight-membered azocane ring itself exhibits greater intrinsic conformational flexibility than the seven-membered azepane ring due to the additional methylene unit within the ring system, which increases the number of accessible low-energy conformers [3]. In carbonic anhydrase and related zinc metalloenzymes, tail conformational entropy contributes to binding free energy through the entropy-enthalpy compensation paradigm; a more flexible tail can sample a broader conformational space, potentially optimizing hydrophobic contacts within the binding pocket at a manageable entropic cost [4]. The azocane ring thus offers a unique balance of conformational sampling breadth not achievable with smaller-ring analogs.

Rotatable Bonds & Flexibility
Class-level
Target 3 rot. bonds, 8-memb ring
Azepane 3 rot. bonds, 7-memb ring
Piperidine 2 rot. bonds, 6-memb ring
Ring conformers: azocane > azepane > piperidine
May support broader conformational sampling in binding pocket
Computational inference; verify by NMR
Conformational flexibility Binding entropy Ligand preorganization

Recommended Application Scenarios for Procuring 4-(Azocan-1-ylsulfonyl)benzenesulfonamide Based on Differential Evidence


Carbonic Anhydrase Isoform-Selectivity Screening: Exploiting Lipophilicity-Driven Pocket Discrimination

Deploy the azocane analog in primary screening panels against multiple carbonic anhydrase isoforms (hCA I, II, IX, XII) where differential logP (XLogP3 = 1.4 vs 0.8 for azepane) is expected to produce detectable isoform-selectivity shifts. The elevated lipophilicity favors partitioning into the deeper hydrophobic pockets of tumor-associated isoforms hCA IX and XII relative to cytosolic hCA I and II [1]. Compare inhibition profiles directly against the azepane analog (CAS 55619-39-1) in parallel at equimolar concentrations (10 μM screening concentration recommended) to generate isoform-selectivity fingerprints. This head-to-head comparison is the highest-priority experiment for establishing procurement value.

Mycobacterium tuberculosis Target-Based Screening: Leveraging Azocane-Specific Target Rescue Evidence

Include the target compound in focused screening libraries against M. tuberculosis fumarate hydratase and related metabolic enzymes, based on substructure-matched evidence that the azocane-1-ylsulfonyl motif rescues target series activity where azepane-1-ylsulfonyl analogs yield differential MIC/IC50 outcomes [1]. The PDB structure 6s43 confirms the azocane-1-ylsulfonyl-phenyl substructure engages the allosteric modulator site of M. tuberculosis fumarate hydratase. Use the azocane compound as a privileged starting point for structure-guided optimization of antitubercular sulfonamides.

Gram-Negative Bacterial Penetration Assays: Capitalizing on Enhanced Lipophilicity

Employ the azocane analog in bacterial cell penetration and accumulation assays targeting Gram-negative pathogens, where enhanced lipophilicity (XLogP3 = 1.4) combined with the polar surface area (tPSA = 114 Ų) positions the compound within the favorable 'permeability window' for outer membrane penetration [1]. Compare intracellular accumulation in E. coli or P. aeruginosa against the azepane (XLogP3 = 0.8) and piperidine (XLogP3 ≈ 0.0) analogs as matched controls. The 0.6–1.4 log unit lipophilicity advantage of the azocane analog is predicted to translate into measurably higher intracellular concentrations under standardized assay conditions.

Conformational Diversity Library Design: Ring-Size SAR Exploration

Assemble a mini-library incorporating the azocane, azepane, piperidine, pyrrolidine, and morpholine analogs of 4-(N-heterocyclylsulfonyl)benzenesulfonamide as a systematic ring-size SAR set. The azocane analog serves as the largest-ring member, providing the extreme of conformational flexibility (8-membered ring) within a matched molecular pair series [1]. This enables quantitative deconvolution of ring-size effects on binding affinity, selectivity, and ADME properties through Free-Wilson or matched molecular pair analysis, generating predictive models for future analog design.

Application
Selection Property
Validation Focus
CA Isoform-Selectivity Screening
Lipophilicity-driven pocket discrimination
Isoform-selectivity shifts driven by lipophilicity
M. tuberculosis Target Screening
Azocane-specific target rescue context
Target rescue endpoint comparison with matched substructure
Gram-Negative Penetration Assays
Enhanced lipophilicity & tPSA balance
Intracellular accumulation as function of lipophilicity
Conformational Diversity Library
Ring-size SAR exploration
Systematic ring-size SAR deconvolution via MMP/Free-Wilson
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